molecular formula C12H9BrN2O B2699820 2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile CAS No. 478081-43-5

2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Cat. No. B2699820
CAS RN: 478081-43-5
M. Wt: 277.121
InChI Key: CUKIHBHQNSPZBO-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a bromophenyl group at the 2-position and a nitrile group at the 3-position .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the bromophenyl group, and the addition of the nitrile group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The bromophenyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Crystal Structure Analysis

Research by Naghiyev et al. (2022) utilized compounds structurally related to 2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile for crystal structure analysis. These studies provide insights into molecular interactions, such as hydrogen bonds and π interactions, which are crucial for understanding the compound's behavior in different conditions and can guide the design of new materials and pharmaceuticals (Naghiyev et al., 2022).

Synthetic Chemistry Applications

A study by Al-Issa (2012) demonstrated the compound's utility in synthesizing a new series of pyridine and fused pyridine derivatives, showcasing its versatility as a precursor in organic synthesis. This work underlines the compound's importance in developing new chemical entities that could have applications in pharmaceuticals, agrochemicals, and organic materials (Al-Issa, 2012).

Corrosion Inhibition

Sudheer and Quraishi (2015) explored derivatives of the compound for their corrosion inhibition properties on copper in acidic environments. The study found a significant correlation between computed energy gap data and experimental inhibition efficiencies, suggesting the compound's derivatives could serve as effective corrosion inhibitors. This application is particularly relevant in industrial processes and materials protection (Sudheer & Quraishi, 2015).

Catalytic Applications

Research by Mazet and Gade (2001) described the synthesis of a highly active palladium catalyst for Suzuki-type C−C coupling using a derivative of the compound. This application highlights its potential role in facilitating chemical reactions, which is critical for developing more efficient and sustainable synthetic routes in chemical manufacturing (Mazet & Gade, 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

properties

IUPAC Name

6-(4-bromophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-10-4-1-8(2-5-10)12-9(7-14)3-6-11(16)15-12/h1-2,4-5H,3,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKIHBHQNSPZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=C1C#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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